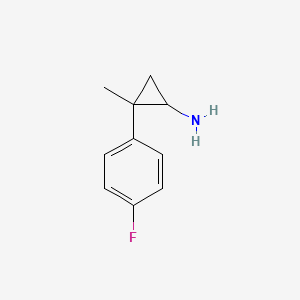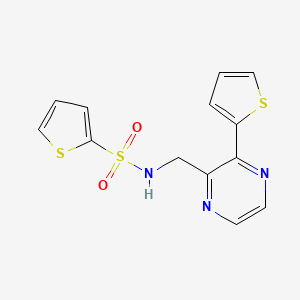
1-(5-Cloro-2-metilfenil)propan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO. It is a ketone derivative characterized by a chloro and methyl group attached to a phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-methylphenyl)propan-1-one is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Employed in the manufacture of agrochemicals and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-methylphenyl)propan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 5-chloro-2-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of 1-(5-Chloro-2-methylphenyl)propan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and distillation is also common to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-2-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Chloro-2-methylbenzoic acid.
Reduction: 1-(5-Chloro-2-methylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism by which 1-(5-Chloro-2-methylphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets can vary depending on the context of its use .
Comparación Con Compuestos Similares
2-Chloro-1-(4-methylphenyl)-1-propanone: Similar in structure but with different positional isomers.
1-(5-Chloro-2-methylphenyl)propan-1-ol: The reduced form of the ketone.
1-(5-Chloro-2-methylphenyl)ethanone: A shorter carbon chain analog.
Uniqueness: 1-(5-Chloro-2-methylphenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJBDJMIASDRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2494562.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2494563.png)
![N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2494566.png)


![4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2494570.png)

![N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2494575.png)
![N-(2-phenylethyl)-3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B2494576.png)

![1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2494580.png)
![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)


